molecular formula C13H11N5O3S B214192 2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B214192
M. Wt: 317.33 g/mol
InChI Key: CQHRXUXFHSIJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the pyrazole family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves the inhibition of enzyme activity. Specifically, this compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of these enzymes, this compound may have potential applications in the treatment of certain diseases, such as cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide have been studied in various in vitro and in vivo models. Inhibition of tyrosine kinase activity has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. This compound has also been shown to have potential applications in the detection of metal ions in biological systems, which may have implications for the diagnosis and treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in lab experiments is its potential to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain in vivo models.

Future Directions

There are several future directions for the study of 2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. One potential direction is the further investigation of its potential applications in the treatment of cancer. Another direction is the development of more efficient synthesis methods for this compound. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems may have potential applications in the diagnosis and treatment of certain diseases.
In conclusion, 2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the development of new treatments for certain diseases and the advancement of scientific knowledge.

Synthesis Methods

The synthesis of 2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been reported through various methods. One of the most commonly used methods involves the reaction of 3-nitro-1H-pyrazole with 6-methyl-2-mercaptobenzothiazole in the presence of acetic anhydride and anhydrous sodium acetate. The reaction mixture is then heated and stirred for several hours, followed by purification through column chromatography to obtain the desired product.

Scientific Research Applications

2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in various cellular processes. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Product Name

2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C13H11N5O3S

Molecular Weight

317.33 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C13H11N5O3S/c1-8-2-3-9-10(6-8)22-13(14-9)15-12(19)7-17-5-4-11(16-17)18(20)21/h2-6H,7H2,1H3,(H,14,15,19)

InChI Key

CQHRXUXFHSIJOG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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